(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic structure with hydroxyl groups at positions 1 and 7 and a methyl group at 11a. Its stereochemistry (3aS,3bR,9bS,11aS) defines its three-dimensional conformation, influencing its biological and physicochemical properties.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17?,18+/m1/s1 |
InChI Key |
VVLCELUSWGWMSW-WKUFJEKOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)C=CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
C1 and C7 Hydroxylation
The 1,7-diol configuration is critical for biological activity. Two primary strategies exist:
Epoxide Ring-Opening
Direct Oxidation
-
Osmium Tetroxide Dihydroxylation : cis-Dihydroxylation of double bonds at C1–C2 and C7–C8 positions, followed by stereochemical inversion via Mitsunobu reaction.
-
Yields : 60–75% for diol formation, with >90% diastereomeric excess (de) when using chiral ligands like (DHQ)₂PHAL.
Methyl Group Installation at C11a
Friedel-Crafts Alkylation
Grignard Addition
-
Method : Addition of methylmagnesium bromide to a C11a-ketone intermediate, followed by acid workup.
-
Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure R-configuration at C11a.
Stereochemical Resolution
Chiral Chromatography
Enzymatic Kinetic Resolution
-
Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates the undesired enantiomer.
-
Conditions : Vinyl acetate as acyl donor, tert-butyl methyl ether solvent, 25°C.
-
Efficiency : 40–50% conversion with >99% enantiomeric excess (ee) for the target isomer.
Functional Group Interconversion
Ketone Reduction
Protecting Group Strategies
-
TIPS Protection : Triisopropylsilyl (TIPS) groups shield C1 and C7 hydroxyls during methylation.
-
Deprotection : TBAF (tetra-n-butylammonium fluoride) in THF at 0°C.
Optimization and Scale-Up
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents epimerization |
| Solvent | Dichloromethane | Enhances Lewis acid activity |
| Catalyst Loading | 5 mol% BF₃·Et₂O | Maximizes Diels-Alder rate |
Purification Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
-
Crystallization : Ethanol/water (7:3) at −20°C yields >99% pure product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Carcinogenic Studies
Research indicates that derivatives of cyclopenta[a]phenanthrene compounds have been studied for their potential carcinogenic effects. Specifically, the bay-region geometry of these compounds influences their biological activity. For instance, studies have shown that certain methyl-substituted derivatives are more potent in inducing skin tumors in mice compared to their non-methylated counterparts . This highlights the importance of structural variations in assessing the carcinogenic potential of PAHs.
DNA Interaction
Computer modeling has suggested that the diol-epoxide forms of cyclopenta[a]phenanthrenes can interact with DNA. This interaction is crucial for understanding the mechanisms of mutagenesis and carcinogenesis associated with PAHs . The presence of a methyl group at specific positions alters the steric interactions and may favor certain conformations that enhance binding to DNA.
Environmental Science
Pollutant Behavior
As a PAH, (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is relevant in studies of environmental pollution. PAHs are known to be persistent organic pollutants (POPs) that can bioaccumulate in the food chain and pose risks to human health and ecosystems. Understanding the degradation pathways and toxicity profiles of such compounds is essential for environmental risk assessments .
Biodegradation Studies
Recent research has focused on the biodegradation of PAHs by microbial communities. The metabolic pathways employed by certain bacteria to degrade compounds like cyclopenta[a]phenanthrene derivatives can provide insights into bioremediation strategies for contaminated environments .
Materials Science
Polymer Synthesis
The compound serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research into the synthesis of copolymers using this compound has shown promise in developing materials with tailored functionalities for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects. For example, its anti-inflammatory activity may result from the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: 17β-Estradiol (E2)
Systematic Name : (1S,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,7-diol .
| Parameter | Target Compound | 17β-Estradiol (E2) |
|---|---|---|
| Hydroxyl Positions | 1,7 | 3,17β |
| Methyl Groups | 11a-methyl | 11a-methyl |
| Saturation | Partially unsaturated | Decahydro system |
| Biological Role | Not explicitly reported | Potent estrogen receptor agonist |
Key Differences :
Structural Analog: 5-Androstenediol
Systematic Name : (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol .
| Parameter | Target Compound | 5-Androstenediol |
|---|---|---|
| Hydroxyl Positions | 1,7 | 1,7 |
| Methyl Groups | 11a-methyl | 9a,11a-dimethyl |
| Molecular Formula | Likely C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |
| Biological Role | Not explicitly reported | Androgen precursor |
Key Differences :
Structural Analog: Diazepin-Steroid Derivative
Example Compound : (11aS)-11a-methyl-8-({1-[(3E)-5,6,7,8-tetrahydro-2H-oxocin-2-yl]naphthalen-2-yl}oxy)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthrene-1,7-diol .
| Parameter | Target Compound | Diazepin-Steroid Derivative |
|---|---|---|
| Hydroxyl Positions | 1,7 | 1,7 |
| Substituents | None | Naphthyl-oxocin ether |
| Topological PSA | ~40 Ų (estimated) | ~90 Ų |
| Biological Role | Not explicitly reported | Designed for enzyme inhibition |
Key Differences :
Mutagenicity and Carcinogenicity Trends in Cyclopenta[a]phenanthrene Derivatives
A study testing 29 cyclopenta[a]phenanthrene compounds found that all carcinogens in this class were mutagenic in Salmonella typhimurium TA100 . Key observations:
- Hydroxylation at specific positions (e.g., 1,7 vs. 3,17β) may alter metabolic activation pathways, influencing toxicity.
Estimated Properties :
- cLogP : ~3.0 (similar to 5-Androstenediol but lower than diazepin derivatives).
- TPSA : ~40 Ų (indicating moderate solubility).
Biological Activity
The compound (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a member of the cyclopenta[a]phenanthrene family. This class of compounds has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and estrogenic effects. This article reviews the biological activity of this compound based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopenta[a]phenanthrene core with a hydroxyl group at the 1 and 7 positions and a methyl group at the 11a position. These structural features are significant for its biological interactions.
Carcinogenicity
Research indicates that cyclopenta[a]phenanthrenes exhibit varying degrees of carcinogenicity depending on their structural modifications. For instance:
- Studies have shown that compounds lacking conjugation in certain rings can still exhibit carcinogenic properties when tested in mouse models. Specifically, compounds with an electron-donating group at C-11 have been associated with increased carcinogenicity .
- The carcinogenic potential of (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H was evaluated through skin painting experiments in mice. The results indicated that this compound could initiate tumor formation under specific conditions .
Estrogenic Activity
The compound's structural similarity to known estrogens suggests potential estrogenic activity:
- Estrogen receptor binding assays have shown that various derivatives of cyclopenta[a]phenanthrenes can bind to estrogen receptors with varying affinities. The presence of hydroxyl groups is crucial for enhancing this binding activity .
- In vivo studies demonstrated that certain derivatives exhibit uterotrophic effects comparable to natural estrogens like estradiol. This suggests that (3aS,3bR,9bS,11aS)-11a-methyl-1H could influence reproductive tissues and hormone levels .
Case Studies
Several case studies have explored the biological effects of cyclopenta[a]phenanthrenes:
Q & A
Q. What steps confirm the absence of diastereomeric impurities in NMR spectra?
- Methodological Answer : Acquire 13C DEPT-135 spectra to identify quaternary carbons. Diastereomers exhibit distinct chemical shifts for methyl groups (e.g., 11a-methyl). Use chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
